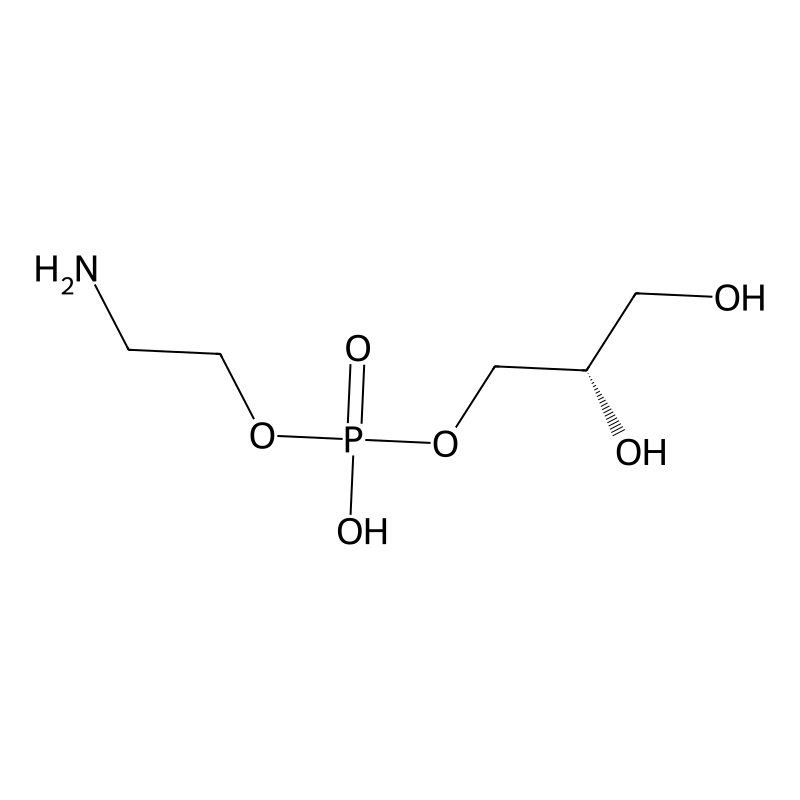

Glycerophosphoethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glycerophosphoethanolamine is a phospholipid classified under glycerophospholipids, characterized by the presence of an ethanolamine moiety esterified to glycerophosphoric acid. Its chemical formula is , and it plays a crucial role in cellular membranes and signaling pathways. The compound is known for its structural diversity, as it can incorporate various fatty acids at the sn-1 and sn-2 positions of the glycerol backbone, leading to different molecular species with distinct biological functions .

Glycerophosphoethanolamine exhibits various biological activities, including roles in membrane dynamics, signal transduction, and cell proliferation. It is involved in the synthesis of bioactive lipids and serves as a precursor for other important phospholipids. Studies have shown that glycerophosphoethanolamine can influence cellular responses to stress and modulate inflammatory pathways . Its interaction with proteins and other lipids can affect membrane fluidity and stability.

The synthesis of glycerophosphoethanolamine can be achieved through several methods:

- Chemical Synthesis: This involves esterification reactions between glycerol-3-phosphate and ethanolamine, often catalyzed by acid or base.

- Enzymatic Synthesis: Phospholipases or other enzymes can facilitate the formation of glycerophosphoethanolamine from phosphatidylethanolamine through hydrolysis.

- Biotechnological Approaches: Microbial fermentation processes can also yield glycerophosphoethanolamine using genetically modified organisms designed to produce specific lipid profiles .

Glycerophosphoethanolamine has several applications across various fields:

- Pharmaceuticals: It serves as a potential drug delivery vehicle due to its biocompatibility and ability to form liposomes.

- Nutraceuticals: Glycerophosphoethanolamine is explored for its health benefits, including its role in cognitive function and neuroprotection.

- Cosmetics: Its moisturizing properties make it a valuable ingredient in skincare formulations .

Research has indicated that glycerophosphoethanolamine interacts with various biomolecules, influencing cellular processes:

- Protein Interactions: It can modulate protein activity through lipid-protein interactions, affecting signaling pathways.

- Lipid Interactions: Glycerophosphoethanolamine forms mixed micelles with other lipids, impacting membrane structure and function.

- Pathological Relevance: Studies have shown that modified forms of glycerophosphoethanolamine are present in conditions like cardiovascular diseases and neurodegenerative disorders, highlighting its potential as a biomarker or therapeutic target .

Glycerophosphoethanolamine shares structural similarities with several other phospholipids. Here are some comparable compounds:

| Compound Name | Structure Overview | Unique Characteristics |

|---|---|---|

| Phosphatidylethanolamine | Contains an ethanolamine headgroup linked to two fatty acids | Major component of cell membranes |

| Glycerophosphoserine | Similar backbone but contains serine instead of ethanolamine | Involved in cell signaling |

| Lysophosphatidylethanolamine | One fatty acid chain removed; acts as a signaling molecule | Plays roles in inflammation and cell migration |

| Sphingomyelin | Contains sphingosine instead of glycerol | Important for myelin sheath formation |

Glycerophosphoethanolamine is unique due to its specific ethanolamine moiety and its ability to form diverse lipid species through acylation, which influences its biological roles significantly compared to other phospholipids .

Kennedy Pathway Integration

Glycerophosphoethanolamine synthesis is fundamentally integrated within the Kennedy pathway, representing the primary route for phosphatidylethanolamine biosynthesis in eukaryotic cells [1] [4]. The Kennedy pathway consists of three sequential enzymatic reactions that convert ethanolamine to phosphatidylethanolamine through cytidine diphosphate-ethanolamine intermediates [1] [2]. This pathway operates in parallel with the cytidine diphosphate-choline branch for phosphatidylcholine synthesis, sharing similar enzymatic mechanisms and regulatory features [4] [15].

The initial step involves ethanolamine kinase, encoded by ethanolamine kinase 1 and ethanolamine kinase 2 genes, which catalyzes the adenosine triphosphate-dependent phosphorylation of ethanolamine to form phosphoethanolamine [4] [11]. This reaction occurs in the cytoplasm and requires magnesium ions as cofactors [4]. The enzyme demonstrates substrate specificity for ethanolamine, though choline kinase alpha and choline kinase beta also possess ethanolamine kinase activity under certain conditions [35].

The second enzymatic step represents the rate-limiting reaction of the Kennedy pathway and involves cytidine triphosphate:phosphoethanolamine cytidylyltransferase, encoded solely by the phosphate cytidylyltransferase 2 gene [4] [11]. This enzyme utilizes phosphoethanolamine and cytidine triphosphate to form cytidine diphosphate-ethanolamine with the release of pyrophosphate [1] [3]. The enzyme exhibits a Michaelis constant of 143.0 micromolar for phosphoethanolamine and 125.0 micromolar for cytidine triphosphate, with optimal activity at pH 6.5 and requiring magnesium ions [30].

The final step involves cytidine diphosphate-ethanolamine:diacylglycerol ethanolaminephosphotransferase activity, catalyzed by two distinct enzymes: ethanolamine phosphotransferase 1 and choline/ethanolamine phosphotransferase 1 [6] [31]. These enzymes transfer the ethanolamine phosphate moiety from cytidine diphosphate-ethanolamine to diacylglycerol or alkyl-acylglycerol acceptors, forming phosphatidylethanolamine or plasmalogen species respectively [6] [31].

| Enzyme | Substrate | Km (μM) | Vmax | Cofactor Requirements | Subcellular Localization |

|---|---|---|---|---|---|

| Ethanolamine Kinase (ETNK1/ETNK2) | Ethanolamine | Not specified | Not specified | ATP, Mg2+ | Cytoplasm |

| CTP:Phosphoethanolamine Cytidylyltransferase (PCYT2) | Phosphoethanolamine | 143.0 | 3 nmol/min/mg protein | CTP, Mg2+ | Endoplasmic Reticulum/Mitochondria |

| CDP-Ethanolamine:Diacylglycerol Ethanolamine Phosphotransferase (EPT1) | CDP-Ethanolamine | Not specified | Not specified | CDP-Ethanolamine, DAG/AAG | Golgi Apparatus |

| Choline/Ethanolamine Phosphotransferase 1 (CEPT1) | CDP-Ethanolamine | 98.0 | 8.2 nmol/min/mg protein | CDP-Ethanolamine, DAG | Endoplasmic Reticulum |

Enzymatic Regulation of Cytidine Diphosphate-Ethanolamine Transferase Activity

The regulation of cytidine diphosphate-ethanolamine transferase activity occurs through multiple mechanisms that control both enzyme expression and catalytic function [3] [16]. Cytidine triphosphate:phosphoethanolamine cytidylyltransferase represents the primary regulatory point in the Kennedy pathway, with its activity determining the overall flux through glycerophosphoethanolamine synthesis [1] [4].

Post-translational regulation mechanisms play a crucial role in controlling enzyme activity [17]. The enzyme undergoes post-translational inactivation during cellular senescence, where phosphate cytidylyltransferase 2-ethanolamine activity becomes significantly reduced [17]. This inactivation correlates with phosphoethanolamine accumulation and represents a key metabolic switch that links lipid metabolism to cellular senescence programs [17].

Subcellular localization influences enzymatic regulation, with cytidine triphosphate:phosphoethanolamine cytidylyltransferase demonstrating bimodal distribution between endoplasmic reticulum cisternae and cytosolic compartments [3]. Approximately 80% of total enzyme activity resides on the outer mitochondrial membrane, while the remaining 20% localizes to the endoplasmic reticulum [30]. This differential localization provides spatial control over glycerophosphoethanolamine synthesis and enables compartment-specific regulation [3].

Substrate availability and product feedback mechanisms modulate enzyme activity [16] [18]. Essential fatty acid deficiency produces 50% and 53% increases in ethanolamine kinase and phosphoethanolamine cytidylyltransferase specific activities, respectively [16]. This coordinate upregulation compensates for altered membrane composition and maintains phosphatidylethanolamine homeostasis [16]. The enzymes demonstrate coordinated regulatory responses, indicating their integrated roles in flux control through the cytidine pathway [16].

Metabolic conditions influence enzymatic regulation through transcriptional and post-transcriptional mechanisms [15] [18]. Under Kennedy pathway disruption, alternative synthetic routes become activated, including enhanced cytidine diphosphate-diacylglycerol pathway enzyme activities [15]. This cross-pathway regulation ensures maintenance of phospholipid homeostasis when primary synthetic routes are compromised [15].

The enzyme demonstrates substrate specificity that contributes to its regulatory function [36]. While primarily specific for phosphoethanolamine, the cytidylyltransferase can utilize other phosphorylated bases with varying affinities [36]. Phosphoethanolamine exhibits a Michaelis constant of 68.4 millimolar when used with cytidine triphosphate:phosphocholine cytidylyltransferase, indicating lower affinity compared to phosphocholine substrates [36].

Interorganellar Transport Mechanisms

Glycerophosphoethanolamine synthesis requires sophisticated interorganellar transport mechanisms to coordinate enzymatic activities across multiple cellular compartments [7] [8]. The spatial separation of Kennedy pathway enzymes necessitates efficient transport systems for substrates, intermediates, and products between organelles [8] [23].

Endoplasmic reticulum to mitochondria transport represents a critical pathway for phosphatidylethanolamine trafficking [7]. Membrane contact sites serve as the primary mechanism for non-vesicular phospholipid transfer between these organelles [7]. The endoplasmic reticulum-mitochondria encounter structure complex facilitates this transport through synaptotagmin-like mitochondrial lipid-binding protein domains that form hydrophobic tunnels [7]. However, disruption of this complex does not completely eliminate phosphatidylethanolamine transport, indicating the existence of alternative trafficking routes [7].

Vacuole-mitochondria contact sites provide an alternative pathway for phospholipid transport, particularly under specific metabolic conditions [7]. Vacuolar protein sorting 39 plays a dual role in forming vacuole contact sites linked to mitochondria and responds to metabolic conditions to control interorganellar connectivity [7]. Respiratory conditions promote endoplasmic reticulum-mitochondria contacts while diminishing vacuole-mitochondria interactions [7]. Ethanolamine supplementation enhances vacuolar protein sorting 39-mediated phosphatidylethanolamine transport from endoplasmic reticulum to mitochondria [7].

Peroxisome to endoplasmic reticulum transport mechanisms facilitate the movement of ether lipid intermediates essential for plasmalogen synthesis [23]. This transport occurs through non-vesicular mechanisms that do not require cytosolic factors or adenosine triphosphate [23]. The rapid trafficking of phospholipids between peroxisomes and endoplasmic reticulum enables coordinate regulation of ether lipid biosynthesis [23].

| Transport Route | Transported Molecule | Transport Mechanism | Key Proteins Involved | Regulation |

|---|---|---|---|---|

| Endoplasmic Reticulum → Golgi | CDP-Ethanolamine | Vesicular transport | COPI/COPII machinery | Brefeldin A sensitive |

| Endoplasmic Reticulum → Mitochondria | Phosphatidylethanolamine | Membrane contact sites (MCS) | ERMES complex, Vps39 | ATP-dependent, metabolic conditions |

| Peroxisome → Endoplasmic Reticulum | Alkyl-glycerol intermediates | Non-vesicular transfer | Lipid transfer proteins | Substrate availability |

| Golgi → Plasma Membrane | Phosphatidylethanolamine | Vesicular transport | Secretory pathway proteins | Constitutive |

| Mitochondria → Endoplasmic Reticulum | Phosphatidylethanolamine | Membrane contact sites | Psd1, ERMES complex | Metabolic feedback |

The differential subcellular localization of ethanolamine phosphotransferase 1 and choline/ethanolamine phosphotransferase 1 creates distinct synthetic compartments [6] [31]. Ethanolamine phosphotransferase 1 localizes to the Golgi apparatus and preferentially synthesizes plasmalogen species, while choline/ethanolamine phosphotransferase 1 resides in the endoplasmic reticulum and produces conventional diacyl phosphatidylethanolamine [6] [31]. This compartmentalization enables organelle-specific control over glycerophosphoethanolamine molecular species composition [6].

Adenosine triphosphate-dependent transport mechanisms regulate the movement of plasmalogens from endoplasmic reticulum to post-Golgi compartments [10]. This transport occurs primarily through non-secretory pathways and depends on cellular adenosine triphosphate levels [10]. The transport process demonstrates selectivity for different plasmalogen species and contributes to their differential distribution across cellular membranes [10].

Plasmalogen Synthesis Crosstalk

Plasmalogen synthesis demonstrates extensive crosstalk with glycerophosphoethanolamine metabolism through shared enzymatic machinery and regulatory mechanisms [10] [25]. The biosynthesis of ethanolamine plasmalogens initiates in peroxisomes through the action of dihydroxyacetonephosphate acyltransferase and alkylglycerone phosphate synthase [10] [25]. These enzymes form a heterotrimeric complex that facilitates substrate channeling and coordinate regulation [25].

Fatty acyl-coenzyme A reductase 1 plays a crucial role in supplying fatty alcohols required for ether bond formation in plasmalogen synthesis [21] [24]. This peroxisomal tail-anchored protein demonstrates regulated stability that responds to cellular plasmalogen levels through negative feedback mechanisms [21] [24]. Elevated fatty acyl-coenzyme A reductase 1 activity occurs in plasmalogen-deficient cells, while plasmalogen supplementation restores normal enzyme levels [21]. The regulation involves increased degradation rates of peroxisomal fatty acyl-coenzyme A reductase 1 protein in response to ethanolamine and hexadecylglycerol intermediates [21].

The final steps of plasmalogen synthesis occur in the endoplasmic reticulum and share enzymatic machinery with conventional glycerophosphoethanolamine synthesis [25] [26]. Acyl/alkyl-dihydroxyacetonephosphate reductase catalyzes the conversion of alkyl-dihydroxyacetonephosphate to alkyl-glycerol-3-phosphate, representing a common point between plasmalogen and diacyl phospholipid biosynthesis [25]. This enzyme demonstrates dual substrate specificity and contributes to both ether and ester glycerophospholipid synthesis [26].

Ethanolamine phosphotransferase 1 demonstrates preferential activity toward alkyl-acylglycerol substrates compared to diacylglycerol [6] [31]. The enzyme exhibits substrate preferences of alkyl-acylglycerol 16:0-20:4 > diacylglycerol 18:0-20:4 > diacylglycerol 16:0-18:1, indicating its specialized role in plasmalogen synthesis [31]. This substrate selectivity enables coordinate regulation of plasmalogen and conventional phosphatidylethanolamine synthesis [31].

| Molecular Species | Fatty Acid Composition | Primary Synthesis Pathway | Relative Abundance |

|---|---|---|---|

| PE 32:1 | 16:0/16:1 or 14:0/18:1 | CEPT1-mediated | Moderate |

| PE 32:2 | 16:1/16:1 or 14:0/18:2 | CEPT1-mediated | Moderate |

| PE 34:1 | 16:0/18:1 or 18:0/16:1 | CEPT1-mediated | High |

| PE 34:2 | 16:0/18:2 or 18:1/16:1 | CEPT1-mediated | High |

| PE 36:1 | 18:0/18:1 or 16:0/20:1 | EPT1-mediated | High |

| PE 36:4 | 16:0/20:4 or 18:0/18:4 | EPT1-mediated | Very High |

| PE 38:3 | 18:0/20:3 or 20:0/18:3 | EPT1-mediated | Moderate |

| PE 38:4 | 18:0/20:4 or 20:0/18:4 | EPT1-mediated | Very High |

| PE 38:5 | 18:0/20:5 or 20:1/18:4 | EPT1-mediated | High |

| PE 40:4 | 18:0/22:4 or 20:0/20:4 | EPT1-mediated | High |

| PE 40:5 | 18:0/22:5 or 20:1/20:4 | EPT1-mediated | High |

| PE 40:6 | 18:0/22:6 or 20:0/20:6 | EPT1-mediated | High |

Metabolic regulation coordinates plasmalogen and glycerophosphoethanolamine synthesis through sensing mechanisms that detect cellular phospholipid composition [10] [17]. Plasmalogen biosynthesis demonstrates spatiotemporal regulation through sensing plasmalogens in the inner leaflet of plasma membranes [10]. This regulatory mechanism adjusts synthetic capacity based on membrane composition requirements and metabolic demands [10].

Glycerophosphoethanolamine exhibits distinctive lateral phase separation behavior that fundamentally differs from phosphatidylcholine systems. The compound demonstrates complex phase separation dynamics characterized by non-equilibrium ordering processes and temperature-dependent domain formation [1] [2].

In binary mixtures with phosphatidylcholine, glycerophosphoethanolamine creates heterogeneous membrane structures with distinct gel and fluid phase coexistence regions [3]. When mixed with distearoylphosphatidylcholine at a 7:3 molar ratio, glycerophosphoethanolamine forms large ordered domains exhibiting diverse morphologies including hexagonal, rhombic, six-cornered star, dumbbell, and dendritic structures [3]. These domain shapes result from the unique molecular geometry of the ethanolamine headgroup, which creates a more conical lipid structure compared to the cylindrical geometry of phosphatidylcholine [4].

The lateral organization in glycerophosphoethanolamine-containing membranes follows a percolative-like structure during phase transitions. Temperature-induced phase separation leads to the formation of numerous small lipid domains that grow slowly over time, limited by long-range diffusion of lipid molecules within the two-dimensional membrane plane [1]. This process creates highly heterogeneous membrane regions with interfacial zones possessing properties distinct from both gel and fluid bulk phases.

The dynamics of concentration field evolution in glycerophosphoethanolamine systems can be described by the time-dependent Ginzburg-Landau model. The relative concentration φ = φPE - φPC follows the conserved order parameter dynamics, where the time evolution is governed by transport coefficients and hydrodynamic membrane velocity [2]. Critical temperature ranges for phase separation vary from 40-60°C for DPPE/DPPC (3:7) systems to 50-70°C for DPPE/DPPC (7:3) mixtures, demonstrating the concentration-dependent nature of phase behavior [3].

Asymmetric distribution of glycerophosphoethanolamine between membrane leaflets significantly enhances interleaflet coupling compared to symmetric distributions [5]. This coupling manifests through cooperative melting processes where lipids in both leaflets undergo phase transitions simultaneously, despite being in different chemical environments. The preferential location of phosphoethanolamine in the inner leaflet, as observed in natural membranes, contributes to this enhanced coupling through energetically favorable interactions [5].

Curvature Induction in Lipid Bilayers

Glycerophosphoethanolamine functions as a potent curvature-inducing lipid due to its unique molecular architecture and small headgroup size. The compound exhibits intrinsic negative spontaneous curvature with characteristic monolayer radii of curvature ranging from 26-28 Å [6]. This negative curvature preference stems from the relatively small ethanolamine headgroup compared to the cross-sectional area of the acyl chains, creating a conical molecular geometry that naturally favors curved membrane structures [4].

The curvature induction mechanism involves generation of significant negative curvature elastic stress within lamellar bilayer arrangements [6]. When glycerophosphoethanolamine is forced into planar bilayer configurations, the membrane experiences substantial elastic energy penalties due to the mismatch between the lipid's preferred curvature and the imposed geometry. This stress can be relieved through membrane bending, tubulation, or formation of non-lamellar phases such as the inverted hexagonal phase [7].

Molecular dynamics simulations reveal that glycerophosphoethanolamine-containing bilayers exhibit enhanced membrane thickness and rigidity compared to phosphatidylcholine systems [7]. The vinyl-ether linkage in plasmalogen forms of glycerophosphoethanolamine increases ordering of both sn-1 and sn-2 acyl chains, leading to more compressed and thicker membrane structures. This increased ordering contributes to the curvature-inducing properties by creating asymmetric packing stress across the bilayer [7].

The curvature propensity of glycerophosphoethanolamine can be quantitatively analyzed through computation of the free energy derivative with respect to membrane bending [8]. Continuum elastic models predict that the inclusion of conical lipids like glycerophosphoethanolamine will soften the bilayer near the headgroup region, potentially affecting curvature induction efficiency. However, molecular-level simulations demonstrate that specific intermolecular interactions beyond simple geometric effects contribute significantly to the observed curvature induction [8].

Temperature significantly modulates the curvature-inducing properties of glycerophosphoethanolamine systems. At physiological temperatures, the compound promotes formation of highly curved membrane structures including tubules and vesicles with diameters in the 20-nanometer range [9]. The curvature sensitivity extends to protein-membrane interactions, where membrane-bound proteins respond to the curvature stress field generated by glycerophosphoethanolamine through conformational changes and altered activity [10].

Protein-Lipid Interaction Thermodynamics

The thermodynamic characteristics of glycerophosphoethanolamine-protein interactions exhibit remarkable complexity, involving both enthalpic and entropic contributions that vary significantly with system composition and environmental conditions [11]. Native mass spectrometry studies reveal that specific lipid binding events to membrane proteins display distinct thermodynamic strategies, with glycerophosphoethanolamine derivatives showing enhanced binding affinity compared to phosphatidylcholine analogs [11].

Temperature-dependent binding studies demonstrate that glycerophosphoethanolamine-protein interactions follow predominantly entropy-driven processes [12]. At elevated temperatures, binding affinity increases substantially, consistent with favorable entropy changes upon complex formation. This behavior contrasts with purely enthalpic interactions and suggests significant contributions from desolvation effects and lipid headgroup reorganization during protein binding [12].

The binding thermodynamics of glycerophosphoethanolamine to membrane proteins typically exhibit Gibbs free energy changes ranging from -30 to -40 kilojoules per mole, indicating strong and specific interactions [11]. Variable-temperature electrospray ionization mass spectrometry reveals that the enthalpic and entropic contributions to binding can span ranges exceeding 50 kilojoules per mole, with compensatory effects maintaining relatively constant free energy changes across different lipid compositions [11].

Curvature-mediated protein-lipid interactions represent a critical aspect of glycerophosphoethanolamine thermodynamics. The negative curvature stress generated by the lipid creates an elastic energy field that influences membrane protein conformations and stability [10]. Proteins embedded within glycerophosphoethanolamine-rich membranes experience curvature forces that can stabilize specific conformational states, with the energetic consequences depending on the protein's hydrophobic geometry and membrane insertion depth [10].

The molecular recognition of glycerophosphoethanolamine by membrane proteins involves specific headgroup interactions that differ fundamentally from phosphatidylcholine recognition [11]. The primary amine group of ethanolamine forms hydrogen bonds and electrostatic interactions with protein residues, while the smaller headgroup size allows closer approach to hydrophobic protein surfaces. These specific interactions contribute to enhanced binding selectivity and altered protein function in glycerophosphoethanolamine-containing membranes [13].

Detergent solubilization significantly alters the thermodynamic landscape of glycerophosphoethanolamine-protein interactions [12]. While intact proteoliposome systems maintain temperature-dependent binding characteristics, detergent-solubilized systems often lose this temperature sensitivity, highlighting the importance of native membrane environments for proper thermodynamic characterization. This observation underscores the critical role of membrane integrity in maintaining physiologically relevant protein-lipid interaction energetics [12].

Interleaflet Asymmetry Maintenance

Glycerophosphoethanolamine plays a crucial role in establishing and maintaining transbilayer asymmetry in cellular membranes, with the aminophospholipid predominantly localized to the cytoplasmic leaflet of plasma membranes [14]. This asymmetric distribution requires active maintenance through ATP-dependent mechanisms, indicating the significant physiological importance of glycerophosphoethanolamine asymmetry [15].

The maintenance of asymmetric glycerophosphoethanolamine distribution involves specific translocase activities that catalyze transbilayer movement [16]. Aminophospholipid translocases, a subfamily of P-type ATPases, specifically transport phosphatidylserine and phosphatidylethanolamine from the outer to inner leaflet, establishing the characteristic asymmetric distribution [15]. This process requires substantial cellular energy investment, demonstrating the critical functional importance of maintained asymmetry [14].

Interleaflet coupling in asymmetric glycerophosphoethanolamine-containing membranes exhibits enhanced strength compared to symmetric distributions [5]. Small-angle neutron scattering and nuclear magnetic resonance studies reveal that asymmetric vesicles with glycerophosphoethanolamine-enriched inner leaflets display cooperative melting behavior, where both leaflets undergo phase transitions simultaneously despite different lipid compositions. This coupling results from the energetically preferred location of glycerophosphoethanolamine in the inner leaflet, where its negative intrinsic curvature matches the preferred membrane geometry [5].

The thermodynamic stability of asymmetric glycerophosphoethanolamine distributions depends critically on membrane mechanical properties [17]. Asymmetric giant unilamellar vesicles containing glycerophosphoethanolamine exhibit altered bending rigidity compared to symmetric counterparts, with asymmetric systems showing increased elastic moduli. These mechanical property changes contribute to the stability of asymmetric distributions and influence membrane protein function [17].

Loss of glycerophosphoethanolamine asymmetry triggers significant cellular responses including membrane destabilization and altered protein function [18]. When membrane asymmetry is disrupted through electroporation or chemical treatments, the resulting symmetric distribution of aminophospholipids leads to increased membrane permeability and reduced mechanical stability. The charge asymmetry created by aminophospholipid redistribution affects pore edge tension and membrane fusion processes [18].

Cross-talk between glycerophospholipids and sphingolipids influences asymmetry maintenance mechanisms [19]. Disruption of glycerophosphoethanolamine asymmetry triggers compensatory responses in sphingolipid metabolism and distribution, suggesting integrated regulatory networks that coordinate membrane lipid organization. This cross-talk involves transcriptional regulation of lipid translocases and scramblases, maintaining functional membrane asymmetry through multiple molecular pathways [19].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Explore Compound Types